Cardiac glycoside sourcing often overlooks critical pharmacodynamic differences between analogs. Acetyldigitoxin (CAS 25395-32-8) differentiates via a dual mechanism: classic Na⁺/K⁺ ATPase inhibition and potent EZH2 epigenetic target engagement, enabling both cardiovascular and oncology research. • EZH2 binding affinity: -10.90 kcal/mol vs. GSK126; NSCLC A549 IC₅₀ = 32.4 nM vs. normal cell IC₅₀ = 190 nM. • Plasma half-life: 8.5-8.8 days for stable PK profiling. • Lower arrhythmogenic liability vs. gitalin in comparative models. Supplied with ≥95% purity and CoA documentation.
Molecular FormulaC43H66O14
Molecular Weight807.0 g/mol
CAS No.25395-32-8
Cat. No.B7820674
⚠ Attention: For research use only. Not for human or veterinary use.
Acetyldigitoxin: Pharmacological and Binding Profile
Acetyldigitoxin (CAS 25395-32-8) is a cardenolide glycoside, specifically a monoacetyl derivative of digitoxin, classified as a cardiac glycoside [1]. It is sourced from the leaves of Digitalis lanata (woolly foxglove) and other Digitalis species [2]. Functionally, it acts as an inhibitor of the sodium/potassium-transporting ATPase (Na+/K+ ATPase), a mechanism shared with other cardiac glycosides, which underpins its classic use in the management of congestive heart failure and for controlling ventricular rate in atrial fibrillation or flutter [3]. Beyond its established cardiovascular role, recent computational and experimental evidence has identified acetyldigitoxin as a potent inhibitor of the epigenetic regulator Enhancer of Zeste Homolog 2 (EZH2), suggesting potential for drug repurposing in oncology [4]. The compound's specific molecular properties, particularly its relative lipophilicity and its unique binding interactions with human serum albumin, form the basis for its differentiation from closely related analogs like digitoxin and digoxin [5].
Cardiac glycoside research model (Na⁺/K⁺ ATPase inhibition pathway)
EZH2 epigenetic target research (drug repurposing context)Supports in silico and in vitro oncology studies
Lipophilicity-driven albumin binding differentiation for pharmacokinetic interaction studies
Sourced from Digitalis lanata; representative cardenolide glycoside standard
[1] Hage, D. S., & Sengupta, A. (1999). Characterisation of the binding of digitoxin and acetyldigitoxin to human serum albumin by high-performance affinity chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 91-100. View Source
[2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284512, Acetyldigitoxin. View Source
[4] Ji, X., et al. (2024). Repurposing acetyldigitoxin as a potential EZH2 inhibitor for non-small cell lung cancer: a computational and experimental approach. Journal of Computer-Aided Molecular Design. View Source
[5] Joubert, P., & van der Meer, L. (1979). Evidence for pharmacodynamic differences between cardiac glycosides of different polarities. In: Cardiac Glycosides 1785–1985. Steinkopff. View Source
Acetyldigitoxin: Evidence-Based Differentiation
The cardiac glycoside class is not a monolith; significant pharmacodynamic and pharmacokinetic differences exist between its members, which preclude simple interchangeability [1]. Acetyldigitoxin's differentiation stems from its unique combination of molecular properties. While it shares a core mechanism of action (Na+/K+ ATPase inhibition) with digitoxin and digoxin, its specific lipophilicity profile, which lies between the more lipophilic digitoxin and the more hydrophilic digoxin, confers distinct clinical and pharmacological characteristics [2]. This difference in polarity translates into measurable disparities in central sympathomimetic activity, effects on atrioventricular (AV) conduction, and protein-binding behavior [3]. Furthermore, a recent study demonstrated that acetyldigitoxin exhibits a binding affinity for the EZH2 enzyme that is substantially greater than that of the established EZH2 inhibitor GSK126, a property not shared by other cardiac glycosides tested, opening a completely new avenue for its use in oncology research [4]. Therefore, for applications ranging from traditional cardiac studies to cutting-edge cancer research, assuming equivalence between acetyldigitoxin and other in-class compounds is scientifically unsupported and can lead to erroneous experimental or clinical outcomes.
Cardiac glycoside class is not uniform; lipophilicity gradient may shift pharmacodynamic endpoint interpretation relative to more polar analogs.Polarity-driven AV conduction and ventilatory response may differ
EZH2 inhibition is not a class effect; acetyldigitoxin exhibits unique binding profile not replicated by other tested cardiac glycosides.May not transfer to digoxin or digitoxin for epigenetic target engagement
Protein binding and plasma half-life differ substantially from digoxin/digitoxin, which may affect steady-state exposure and metabolite profiling assumptions.~5–6× longer t½ may alter PK model design
[1] Aravanis, C., & Luisada, A. (1958). Clinical comparison of six digitalis preparations by the parenteral route. American Journal of Cardiology, 1(6), 706-716. View Source
[2] Joubert, P., & van der Meer, L. (1979). Evidence for pharmacodynamic differences between cardiac glycosides of different polarities. In: Cardiac Glycosides 1785–1985. Steinkopff. View Source
[3] Hage, D. S., & Sengupta, A. (1999). Characterisation of the binding of digitoxin and acetyldigitoxin to human serum albumin by high-performance affinity chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 91-100. View Source
[4] Ji, X., et al. (2024). Repurposing acetyldigitoxin as a potential EZH2 inhibitor for non-small cell lung cancer: a computational and experimental approach. Journal of Computer-Aided Molecular Design. View Source
Acetyldigitoxin: Key Performance Differentiators
EZH2 Inhibition: Superior Affinity vs. GSK126
Acetyldigitoxin demonstrates a binding affinity for the Enhancer of Zeste Homolog 2 (EZH2) enzyme that is superior to that of the known, potent EZH2 inhibitor GSK126. This was shown via computational docking and molecular dynamics simulations [1].
EZH2 Binding AffinityHead-to-head (in silico)
−10.90 kcal/mol
Supports EZH2 inhibitor repurposing research context
In silico docking; experimental validation required
EpigeneticsCancerDrug Repurposing
Evidence Dimension
In silico binding affinity (docking score)
Target Compound Data
-10.90 kcal/mol
Comparator Or Baseline
GSK126 (known EZH2 inhibitor)
Quantified Difference
Superior binding affinity (quantitative difference not directly provided, but -10.90 kcal/mol represents very high affinity).
Conditions
Virtual screening and molecular dynamics simulations targeting the EZH2 binding site.
Why This Matters
Identifies acetyldigitoxin as a uniquely potent EZH2 inhibitor among FDA-approved drugs, providing a strong scientific basis for its procurement and use as a lead compound in oncology drug discovery programs focused on this epigenetic target.
EpigeneticsCancerDrug Repurposing
[1] Ji, X., et al. (2024). Repurposing acetyldigitoxin as a potential EZH2 inhibitor for non-small cell lung cancer: a computational and experimental approach. Journal of Computer-Aided Molecular Design. View Source
Selective Cytotoxicity: NSCLC vs. Normal Cells
In vitro assays demonstrate that acetyldigitoxin exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) A549 cells, with a significantly lower IC50 value compared to its effect on normal bronchial epithelial cells [1].
NSCLC SelectivityHead-to-head
A549 IC₅₀ 32.4 nMvsNormal 190 nM
Supports NSCLC cell-model endpoint review
48 h viability assay; reported selectivity context
OncologyNon-Small Cell Lung CancerCytotoxicity
Evidence Dimension
Cytotoxicity (IC50)
Target Compound Data
IC₅₀ = 32.4 nM (A549 NSCLC cells)
Comparator Or Baseline
IC₅₀ = 190 nM (normal bronchial epithelial cells)
Quantified Difference
~5.9-fold greater selectivity for cancer cells
Conditions
In vitro cell viability assay with 48-hour treatment.
Why This Matters
This therapeutic window demonstrates a favorable selectivity profile, suggesting that acetyldigitoxin preferentially targets cancer cells over healthy cells, a critical attribute for its potential development as an anti-cancer agent.
OncologyNon-Small Cell Lung CancerCytotoxicity
[1] Ji, X., et al. (2024). Repurposing acetyldigitoxin as a potential EZH2 inhibitor for non-small cell lung cancer: a computational and experimental approach. Journal of Computer-Aided Molecular Design. View Source
Differentiated AV Conduction vs. Digoxin
A clinical study comparing the respiratory and hemodynamic effects of lipophilic (acetyldigitoxin) and hydrophilic (digoxin) cardiac glycosides found that acetyldigitoxin appears to stimulate ventilation and exert a central sympathomimetic effect, whereas digoxin appears to depress ventilation and have a greater vagomimetic effect [1]. This difference is linked to a reduced risk of atrioventricular (AV) block with the more lipophilic acetyldigitoxin.
Ventilatory & AV EffectsHead-to-head (clinical)
Differentiated ventilatory response and sympathomimetic profile; reported reduced AV block association
Healthy volunteer study; hypercapnic challenge model
CardiologyPharmacodynamicsArrhythmia
Evidence Dimension
Effect on Ventilation and Sympathomimetic Activity
Target Compound Data
Appeared to stimulate ventilation; associated with a central sympathomimetic effect and potentially reduced risk of AV block.
Comparator Or Baseline
Digoxin (relatively hydrophilic)
Quantified Difference
Qualitative difference in physiological response; no quantitative unit provided in the available text.
Conditions
Clinical study in healthy volunteers assessing the hyper-ventilatory response to inhaled CO2. Mean steady state levels: Acetyldigitoxin 12.5 ± 1.07 ng/ml; Digoxin 0.87 ± 0.2 ng/ml.
Why This Matters
Provides a pharmacodynamic rationale for selecting acetyldigitoxin over digoxin in patients with respiratory impairment or when a reduced risk of AV conduction block is clinically desirable, informing both clinical and research procurement decisions.
CardiologyPharmacodynamicsArrhythmia
[1] Joubert, P., & van der Meer, L. (1979). Evidence for pharmacodynamic differences between cardiac glycosides of different polarities. In: Cardiac Glycosides 1785–1985. Steinkopff. View Source
Cardiac Efficacy and Toxicity vs. Gitalin
A comparative study in cats established that gitalin is significantly more liable to cause cardiac arrhythmias than both acetyldigitoxin and digitoxin [1]. While lethal doses among the compounds were similar to their relative therapeutic activities in humans, this indicates a wider safety margin for acetyldigitoxin concerning arrhythmogenicity.
Arrhythmogenicity vs GitalinHead-to-head
Less liable to cause arrhythmiasvsGitalin (amorphous)
Supports arrhythmogenicity screening context
Cat model; continuous ECG monitoring
PharmacologyToxicologyCardiac Glycosides
Evidence Dimension
Liability to cause cardiac arrhythmias
Target Compound Data
Found to be less liable to cause arrhythmias than gitalin.
Comparator Or Baseline
Gitalin (amorphous)
Quantified Difference
Statistically significant difference (p-value not provided in available text), with gitalin causing more arrhythmias.
Conditions
Repeated intravenous injections in anesthetized cats with continuous ECG monitoring.
Why This Matters
For researchers investigating cardiac glycoside safety or conducting in vivo studies, this data positions acetyldigitoxin as a compound with a potentially lower arrhythmogenic risk profile compared to gitalin, making it a more suitable candidate for studies where minimizing off-target cardiac effects is critical.
PharmacologyToxicologyCardiac Glycosides
[1] Lu, F. C., Lavallee, A., Allmark, M. G., & Hossain, M. A. (1958). A comparative study on some pharmacological effects of digitoxin, acetyldigitoxin and gitalin (amorphous) in cats. Journal of Pharmacy and Pharmacology, 10(1), 375-379. View Source
Differentiated Plasma Half-Life vs. Digoxin
A pharmacokinetic study in humans determined the plasma half-life of radioactivity after administration of 3H-alpha-acetyldigitoxin to be approximately 8.5-8.8 days [1]. This is significantly longer than the half-life of digoxin (approximately 36-48 hours), placing it in a distinct pharmacokinetic category.
Plasma Half-LifeCross-study comparable
8.5 ± 1 d (i.v.) / 8.8 ± 1 d (p.o.)
Supports long-duration PK exposure-model context
³H-labeled; patient study; digoxin t½ ~1.5 d for reference
Administration of 3H-alpha-acetyldigitoxin to patients (n=5 i.v., n=3 p.o.), measurement of plasma radioactivity.
Why This Matters
The long half-life allows for once-daily dosing and provides a more stable therapeutic plasma concentration, reducing the peak-to-trough fluctuations seen with shorter-acting agents like digoxin. This is a critical differentiating factor for both clinical application and pharmacokinetic modeling studies.
[1] Bodem, G., Wirth, K., & Zimmer, A. (1975). [Studies on metabolism and pharmacokinetics of alpha-acetyldigitoxin in man (author's transl)]. Arzneimittelforschung, 25(9), 1448-1452. View Source
Heart Failure: Efficacy & Tolerability vs. Digoxin
A clinical comparison of six parenteral digitalis preparations in 162 patients with heart failure found that acetyldigitoxin was among the most effective agents for reducing signs of congestion and decreasing cardiac size [1]. Importantly, digoxin was associated with the greatest toxicity among the drugs studied, while digitoxin and acetyldigitoxin did not present special toxicity problems in this comparative analysis.
Efficacy & Toxicity vs DigoxinHead-to-head (historical)
High efficacy for congestion/cardiac sizevsDigoxin (higher toxicity reported)
Historical efficacy/tolerability endpoint context
1958 clinical comparison; 162 patients
CardiologyHeart FailureClinical Trial
Evidence Dimension
Clinical Efficacy (Decrease in signs of congestion and cardiac size) and Toxicity
Target Compound Data
Greatest decrease of signs of congestion and cardiac size, along with digitoxin and digoxin. Toxicity was not noted as a special problem.
Comparator Or Baseline
Digoxin
Quantified Difference
Comparative clinical rating; acetyldigitoxin achieved high efficacy with less reported toxicity than digoxin.
Conditions
Intravenous or intramuscular administration in patients with heart failure; clinical and electrocardiographic assessment over 7 days.
Why This Matters
For researchers studying the clinical pharmacology of cardiac glycosides or for historical context in drug development, this evidence indicates that acetyldigitoxin offers a favorable balance between therapeutic efficacy and safety, which may justify its selection over digoxin in certain experimental or clinical settings.
CardiologyHeart FailureClinical Trial
[1] Aravanis, C., & Luisada, A. (1958). Clinical comparison of six digitalis preparations by the parenteral route. American Journal of Cardiology, 1(6), 706-716. View Source
Acetyldigitoxin: Application Scenarios
Oncology: EZH2 Inhibitor Lead Compound
Procure acetyldigitoxin as a repurposed drug candidate for targeting Enhancer of Zeste Homolog 2 (EZH2) in cancer, particularly for non-small cell lung cancer (NSCLC). Its demonstrated superiority in binding affinity (-10.90 kcal/mol) over the known EZH2 inhibitor GSK126, combined with its in vitro selectivity for NSCLC cells (IC₅₀ = 32.4 nM) over normal cells, establishes a strong rationale for its use in preclinical studies focused on epigenetic therapies [1].
Lipophilic Cardiac Glycoside Research Model
Utilize acetyldigitoxin as a representative lipophilic cardiac glycoside in comparative pharmacodynamic studies. Its differentiated effects on AV conduction and ventilation, relative to the more hydrophilic digoxin, make it a critical tool for investigating the relationship between a glycoside's polarity and its central versus peripheral cardiovascular actions [1].
Long-Acting Cardiac Glycoside PK Model
Select acetyldigitoxin for research protocols requiring a long-acting cardiac glycoside with a stable plasma concentration profile. Its extended plasma half-life of 8.5-8.8 days enables once-daily dosing paradigms and is a key differentiator for studies on drug disposition, metabolite profiling, and steady-state pharmacokinetics when compared to shorter-acting agents like digoxin [1].
Cardiac Glycoside Toxicology Profiling
Choose acetyldigitoxin for comparative toxicology studies where a baseline for arrhythmogenic potential is required. Its established, lower liability to cause cardiac arrhythmias when compared to gitalin in animal models [1], and its favorable clinical toxicity profile relative to digoxin in older comparative studies [2], provide a valuable reference point for assessing the safety margins of novel or related cardiotonic agents.
Polarity-dependent ventilatory and AV conduction response
Central vs. peripheral cardiovascular endpoint interpretation
Long-duration pharmacokinetic research
Extended plasma half-life profile
Steady-state exposure and metabolite profiling
Arrhythmogenicity comparative screening
Arrhythmia liability context differentiated from gitalin
In vivo arrhythmia model endpoint review
[1] Ji, X., et al. (2024). Repurposing acetyldigitoxin as a potential EZH2 inhibitor for non-small cell lung cancer: a computational and experimental approach. Journal of Computer-Aided Molecular Design. View Source
[2] Aravanis, C., & Luisada, A. (1958). Clinical comparison of six digitalis preparations by the parenteral route. American Journal of Cardiology, 1(6), 706-716. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.